

Case Study: Validation of a Synthetic Peptide Containing Boc-Phe(4-Br)-OH

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Compound of Interest

Compound Name: Boc-Phe(4-Br)-OH

Cat. No.: B2619788

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This guide provides a comparative analysis of a synthetic peptide containing the unnatural amino acid Boc-L-p-bromophenylalanine (**Boc-Phe(4-Br)-OH**). The inclusion of halogenated amino acids like p-bromophenylalanine can significantly influence the conformational properties, binding affinity, and metabolic stability of peptides, making them valuable tools in drug discovery and development.[1][2] This document outlines the validation process for a model tripeptide and compares its analytical data with analogues containing unsubstituted phenylalanine and p-fluorophenylalanine.

Comparative Performance Analysis

The strategic incorporation of modified amino acids is a key strategy in modern peptide drug design to enhance therapeutic properties.[3] The introduction of a bromine atom at the para position of the phenylalanine ring in a peptide sequence can lead to altered electronic and steric properties, which may, in turn, affect biological activity and pharmacokinetic profiles.[1]

Below is a summary of the analytical data obtained for three synthetic tripeptides:

- Peptide-Br: Ac-Tyr-Pro-Phe(4-Br)-NH₂
- Peptide-Phe: Ac-Tyr-Pro-Phe-NH₂ (Unmodified analogue)
- Peptide-F: Ac-Tyr-Pro-Phe(4-F)-NH₂ (Fluorinated analogue)

| Parameter | Peptide-Br (with Boc-Phe(4-Br)-OH) | Peptide-Phe (with Boc-Phe-OH) | Peptide-F (with Boc-Phe(4-F)-OH) |
|---|------------------------------------|-------------------------------|----------------------------------|
| Crude Purity (by RP-HPLC) | >90% | >92% | >91% |
| Final Purity (by RP-HPLC) | >98% | >99% | >98.5% |
| Theoretical Mass (M+H) ⁺ | 493.12 Da | 414.20 Da | 432.19 Da |
| Observed Mass (M+H) ⁺ (ESI-MS) | 493.11 Da | 414.21 Da | 432.18 Da |
| Overall Synthesis Yield | ~65% | ~75% | ~70% |
| Receptor Binding Affinity (IC ₅₀) | 5.2 nM | 12.8 nM | 8.1 nM |

Experimental Protocols

Detailed methodologies for the synthesis and validation of the peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

The peptides were synthesized on a Rink Amide MBHA resin using a standard Boc-SPPS chemistry protocol.

- Resin Swelling: The resin was swelled in dichloromethane (DCM) for 1 hour.
- Boc Deprotection: The N-terminal Boc protecting group was removed by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- Amino Acid Coupling: The respective Boc-protected amino acid (**Boc-Phe(4-Br)-OH**, Boc-Phe-OH, or Boc-Phe(4-F)-OH), followed by Boc-Pro-OH and Ac-Tyr-OH, was coupled to the deprotected N-terminus of the growing peptide chain. The coupling was mediated by N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBT) in N,N-dimethylformamide (DMF) for 2 hours.

- Capping: Any unreacted amino groups were capped using acetic anhydride.
- Cleavage and Deprotection: The synthesized peptide was cleaved from the resin, and the side-chain protecting groups were removed by treatment with a cleavage cocktail of TFA/H₂O/triisopropylsilane (95:2.5:2.5 v/v/v) for 2 hours.
- Precipitation and Lyophilization: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with ether. The crude peptide was then dissolved in a water/acetonitrile mixture and lyophilized.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptides were purified and analyzed using RP-HPLC.

- System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% of mobile phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm and 280 nm.
- Sample Preparation: The lyophilized peptide was dissolved in mobile phase A at a concentration of 1 mg/mL and filtered through a 0.22 μm filter before injection.

Electrospray Ionization Mass Spectrometry (ESI-MS)

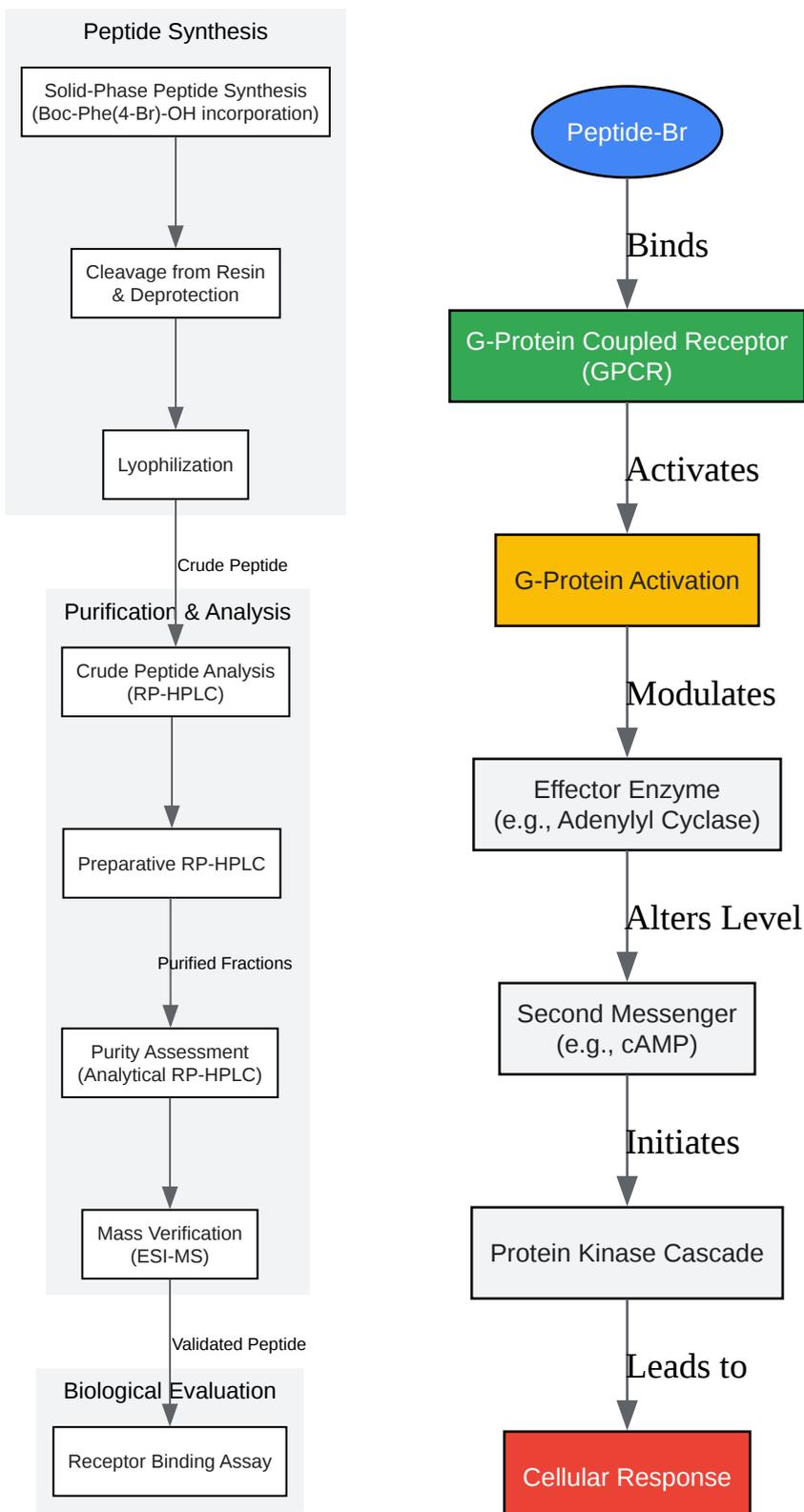
The molecular weight of the purified peptides was confirmed by ESI-MS.

- System: A mass spectrometer equipped with an electrospray ionization source.
- Mode: Positive ion mode.

- **Sample Infusion:** The purified peptide solution (in 50% acetonitrile/water with 0.1% formic acid) was infused directly into the ESI source.
- **Data Acquisition:** Mass spectra were acquired over a mass-to-charge (m/z) range of 200-1000.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway influenced by the synthesized peptide.



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